N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide
Description
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide is a heterocyclic compound featuring a thieno[2,3-c]pyran core substituted with a 3-methyl-1,2,4-oxadiazole moiety and a thiophene-2-carboxamide group. Its design integrates aromatic and heterocyclic elements known to enhance binding affinity and metabolic stability.
Properties
IUPAC Name |
N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3S2/c1-8-16-14(21-18-8)12-9-4-5-20-7-11(9)23-15(12)17-13(19)10-3-2-6-22-10/h2-3,6H,4-5,7H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUWICHPGDOMUOL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=C(SC3=C2CCOC3)NC(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide is a compound of significant interest due to its potential biological activities. This article explores its pharmacological properties, including anticancer and antimicrobial activities, as well as its mechanisms of action.
Chemical Structure and Properties
The compound has a complex molecular structure characterized by the presence of oxadiazole and thieno[2,3-c]pyran moieties. Its molecular formula is , with a molecular weight of approximately 285.34 g/mol. The presence of these functional groups suggests potential interactions with various biological targets.
1. Anticancer Activity
Recent studies have indicated that compounds containing thiophene and oxadiazole moieties exhibit promising anticancer properties. The compound has been evaluated against several cancer cell lines:
The mechanism of action for these anticancer effects often involves the inhibition of DNA synthesis and cell division, which are critical in tumorigenesis. The heteroatoms in the thiophene and oxadiazole rings can form interactions with key kinases involved in cancer progression.
2. Antimicrobial Activity
The compound has also been screened for antimicrobial activity against various pathogens. Compounds with similar structures have shown efficacy against bacteria and fungi:
The antimicrobial activity is attributed to the ability of the compound to disrupt microbial cell membranes or inhibit essential enzymatic pathways.
The biological activities of this compound can be explained through several proposed mechanisms:
- Inhibition of Nucleic Acid Synthesis : Similar compounds have been shown to inhibit RNA and DNA synthesis without affecting protein synthesis directly, leading to apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for critical enzymes involved in metabolic pathways essential for cancer cell survival and proliferation.
- Membrane Disruption : For antimicrobial activity, the compound's lipophilicity allows it to integrate into microbial membranes, causing structural damage and loss of function.
Case Studies
A notable study conducted on a series of thiophene derivatives demonstrated that modifications at specific positions significantly enhanced their anticancer activity against various cell lines (e.g., HepG2 and A549). The study highlighted structure-activity relationships (SAR) that could guide future synthesis efforts aimed at optimizing therapeutic efficacy.
Scientific Research Applications
Chemical Properties and Structure
The compound is characterized by a complex structure that includes a thiophene moiety and an oxadiazole ring. Its molecular formula is , with a molecular weight of approximately 285.25 g/mol. The presence of specific functional groups contributes to its biological activity.
Anticancer Activity
Research indicates that compounds similar to N-(3-(3-methyl-1,2,4-oxadiazol-5-yl)-5,7-dihydro-4H-thieno[2,3-c]pyran-2-yl)thiophene-2-carboxamide exhibit significant anticancer properties. These compounds are believed to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells. For example:
- Mechanism of Action : Compounds in this class can disrupt microtubule dynamics, which is critical for cell division.
- Case Studies : Studies have shown that related oxadiazole derivatives demonstrate substantial growth inhibition against various cancer cell lines such as SNB-19 and OVCAR-8 with growth inhibition percentages exceeding 85% .
Antimicrobial Properties
The compound also shows promise as an antimicrobial agent. The oxadiazole derivatives have been reported to possess activity against both Gram-positive and Gram-negative bacteria.
- Mechanism : The antimicrobial action may involve the disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Research Findings : Various studies have demonstrated that similar compounds exhibit significant antibacterial activity against pathogens like Bacillus cereus .
Structure–Activity Relationship (SAR)
The biological activity of this compound can be influenced by the presence of specific substituents on the oxadiazole ring.
Insights from SAR Studies
| Compound Structure | Key Substituents | Biological Activity |
|---|---|---|
| N-(3-methyl) | Methyl group on oxadiazole | Enhanced anticancer activity |
| Halogenated variants | Fluorine/Chlorine substituents | Increased enzyme inhibition |
Overview Table
Comparison with Similar Compounds
Table 1: Structural Features of Comparable Compounds
Key Observations :
- The target compound shares the thieno[2,3-c]pyran core with GLPG1837 and B104 but differs in substituents. The 3-methyl-1,2,4-oxadiazole group is common to the target compound, , and compounds, suggesting a role in bioactivity or stability .
- GLPG1837’s tetramethyl groups on the thienopyran ring may enhance lipophilicity and membrane permeability compared to the target compound’s unmodified dihydro-4H ring .
Key Observations :
- The target compound’s thiophene-2-carboxamide group differs from GLPG1837’s pyrazole carboxamide, which is critical for CFTR potentiation . This substitution may alter target specificity.
- ’s compound demonstrates that 3-methyl-1,2,4-oxadiazole derivatives can exhibit diverse mechanisms, including antiplatelet and antiviral effects .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight is likely higher than B104 (297.08) but lower than ’s piperidine-pyridine derivative (365.40) due to its thiophene-carboxamide substituent .
- Stability : The 3-methyl-1,2,4-oxadiazole ring in the target compound and ’s derivative may confer metabolic resistance compared to succinamic acid derivatives like B104 .
Table 3: Hazard Profiles of Related Compounds
| Compound Name / ID | Key Hazards | Reference |
|---|---|---|
| Compound | Skin/eye irritation, respiratory toxicity | |
| GLPG1837 | No explicit hazards reported |
Key Observations :
- Structural modifications, such as GLPG1837’s tetramethyl groups, may mitigate toxicity by reducing electrophilic reactivity .
Q & A
Q. Advanced
- Step 1 : Synthesize analogs with substitutions on the oxadiazole (e.g., 3-phenyl vs. 3-methyl) and thiophene rings.
- Step 2 : Use computational docking (e.g., AutoDock Vina) to predict binding to targets like CFTR (cystic fibrosis transmembrane conductance regulator), as seen in structurally related potentiators .
- Step 3 : Validate via in vitro assays (e.g., electrophysiology for ion channel modulation) .
How to address contradictions in reported spectroscopic data for analogs?
Q. Advanced
- Issue : Discrepancies in -NMR chemical shifts due to tautomerism (e.g., thione-thiol forms).
- Resolution :
- Perform variable-temperature NMR to detect tautomeric equilibria .
- Cross-validate with X-ray crystallography (e.g., Acta Crystallogr. E data for analogous thieno-pyridines) .
What experimental strategies elucidate its mechanism of action in biological systems?
Q. Advanced
- Target identification : Use photoaffinity labeling with a radiolabeled analog to bind cellular proteins, followed by SDS-PAGE/MS analysis .
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated vs. untreated cells to map affected pathways (e.g., inflammation or apoptosis) .
- Quantitative SAR (QSAR) : Correlate substituent electronegativity with activity (e.g., CFTR potentiation efficacy) .
Which analytical methods ensure purity and identity during synthesis?
Q. Advanced
- HPLC : Reverse-phase C18 columns (ACN/water gradient) to separate byproducts; validate with ≥95% purity thresholds .
- LC-MS : Confirm molecular weight and detect trace impurities (e.g., unreacted intermediates) .
- Elemental analysis : Match calculated vs. observed C/H/N/S percentages (±0.3%) .
What purification techniques optimize yield and purity?
Q. Basic
- Recrystallization : Use ethanol/water (4:1) for analogs, achieving 76% yield and sharp melting points .
- Column chromatography : Silica gel with ethyl acetate/hexane gradients for polar byproducts .
How can computational modeling guide its optimization?
Q. Advanced
- Density Functional Theory (DFT) : Calculate bond dissociation energies to predict metabolic hotspots (e.g., oxadiazole ring stability) .
- Molecular Dynamics (MD) : Simulate membrane permeability using lipid bilayer models (e.g., CHARMM-GUI) .
How to assess its stability under physiological conditions?
Q. Advanced
- pH stability : Incubate in buffers (pH 1–9) at 37°C for 24h; monitor degradation via HPLC .
- Plasma stability : Incubate with human plasma; quantify parent compound loss over time using LC-MS/MS .
How to resolve contradictions between computational predictions and experimental bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
